5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitropyridinyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-nitropyridine-2-thiol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of 3-nitropyridine-2-thiol and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Reduction: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitropyridinyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitropyridine-2-thiol
- 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- 3-Nitro-2-pyridinesulfenyl chloride
Uniqueness
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitropyridinyl group and a thiadiazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLANAMYDYSCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384443 |
Source
|
Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-19-6 |
Source
|
Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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